molecular formula C8H17NO2 B2975838 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol CAS No. 865074-94-8

1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol

Cat. No.: B2975838
CAS No.: 865074-94-8
M. Wt: 159.229
InChI Key: BFMXKSBEWOXLSK-UHFFFAOYSA-N
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Description

1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions to yield the desired diol. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the piperidine nitrogen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol moiety can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride
  • 2-(1-Methyl-piperidin-2-yl)acetic acid hydrochloride
  • Mesoridazine

Comparison: 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol is unique due to its diol moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-(1-methylpiperidin-2-yl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-5-3-2-4-7(9)8(11)6-10/h7-8,10-11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMXKSBEWOXLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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